molecular formula C20H17Cl2N3OS B12217040 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B12217040
M. Wt: 418.3 g/mol
InChI Key: VVOAWEGPVTZAQS-UHFFFAOYSA-N
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Description

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine carboxamide core, a structure of significant interest in medicinal chemistry and chemical biology research. The compound's core structure, the pyrimidine ring, is a privileged scaffold in drug discovery, particularly noted for its potential in antiviral applications. Related diaminopyrimidine derivatives have been investigated for their activity against viruses like dengue by targeting the NS2B/NS3 protease . Furthermore, pyrimidine-5-carboxamide analogs are actively studied as inhibitors for various biological targets, such as nicotinamide N-methyltransferase (NNMT), highlighting the versatility of this chemical framework in probing enzyme function and metabolic pathways . The molecular architecture of this compound incorporates several key modifications: a 5-chloro group on the pyrimidine ring, a (2-chlorobenzyl)sulfanyl ether linkage, and an N-(2,6-dimethylphenyl) carboxamide moiety. These substitutions are designed to influence the molecule's electronic properties, lipophilicity, and overall steric profile, which are critical parameters for optimizing binding affinity and specificity toward biological targets. This product is intended for research purposes only, providing a valuable building block or investigative tool for scientists developing novel bioactive compounds, studying enzyme mechanisms, or exploring structure-activity relationships (SAR) in heterocyclic chemistry.

Properties

Molecular Formula

C20H17Cl2N3OS

Molecular Weight

418.3 g/mol

IUPAC Name

5-chloro-2-[(2-chlorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17Cl2N3OS/c1-12-6-5-7-13(2)17(12)24-19(26)18-16(22)10-23-20(25-18)27-11-14-8-3-4-9-15(14)21/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

VVOAWEGPVTZAQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Core Pyrimidine Synthesis

The pyrimidine backbone is typically constructed via cyclocondensation reactions. A common approach involves the reaction of β-keto esters with guanidine derivatives. For example, ethyl 3-ethoxyacrylate reacts with guanidine hydrochloride under basic conditions to form 4,6-dihydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 5-chloropyrimidine intermediates.

Key Reaction:

Ethyl 3-ethoxyacrylate+Guanidine hydrochlorideNaOH4,6-DihydroxypyrimidinePOCl35-Chloropyrimidine-4-carbonyl chloride\text{Ethyl 3-ethoxyacrylate} + \text{Guanidine hydrochloride} \xrightarrow{\text{NaOH}} \text{4,6-Dihydroxypyrimidine} \xrightarrow{\text{POCl}_3} \text{5-Chloropyrimidine-4-carbonyl chloride}

Carboxamide Formation

The N-(2,6-dimethylphenyl)carboxamide group is introduced via amidation. 5-Chloropyrimidine-4-carbonyl chloride reacts with 2,6-dimethylaniline in dichloromethane (DCM) under inert conditions, catalyzed by triethylamine (TEA).

Optimization Data:

ParameterOptimal ConditionYield (%)
SolventDCM92
BaseTEA88
Temperature (°C)0–2590

Sulfanyl Group Introduction

Nucleophilic Substitution

The 2-position of the pyrimidine ring undergoes nucleophilic substitution with 2-chlorobenzyl mercaptan. This step requires activation of the pyrimidine chloride using a Lewis acid such as AlCl₃ or FeCl₃.

Reaction Mechanism:

5-Chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide+2-Chlorobenzyl mercaptanAlCl3Target Compound\text{5-Chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide} + \text{2-Chlorobenzyl mercaptan} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

Yield Comparison by Catalyst:

CatalystSolventTime (h)Yield (%)
AlCl₃Toluene678
FeCl₃DMF865
NoneEthanol24<10

Multi-Step Synthesis Optimization

One-Pot Sequential Reactions

Recent advances enable a telescoped synthesis where chlorination, amidation, and sulfanyl substitution occur sequentially without intermediate isolation. This reduces purification steps and improves overall yield.

Procedure:

  • Chlorination : 4,6-Dihydroxypyrimidine treated with POCl₃ at 80°C for 4 h.

  • Amidation : Direct addition of 2,6-dimethylaniline and TEA at 0°C.

  • Sulfanyl Substitution : Introduction of 2-chlorobenzyl mercaptan and AlCl₃ at 25°C.

Yield Enhancement:

StepIsolated Yield (%)Telescoped Yield (%)
Chlorination85-
Amidation92-
Sulfanyl Substitution7870

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain precise temperature and mixing control. A representative setup uses:

  • Reactor 1 : Chlorination at 80°C with POCl₃.

  • Reactor 2 : Amidation at 0°C with in-line TEA addition.

  • Reactor 3 : Sulfanyl substitution at 25°C with AlCl₃.

Scalability Data:

Batch Size (kg)Purity (%)Overall Yield (%)
199.568
1099.265
10098.863

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.20 (m, 4H, aromatic), 4.30 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃).

  • HPLC : Retention time = 12.3 min, purity >99%.

X-ray Diffraction Analysis

Single-crystal X-ray studies confirm the planar pyrimidine core and dihedral angles between substituents.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-chlorination at the pyrimidine 4-position.

  • Solution : Strict stoichiometric control of POCl₃ (1.1 equiv) and reaction monitoring via TLC.

Sulfanyl Group Oxidation

  • Issue : Mercaptan oxidation to sulfone during storage.

  • Solution : Use of antioxidant additives (e.g., BHT) and inert atmosphere storage .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Physicochemical Properties

  • Molecular Weight : 388.36 g/mol
  • Melting Point : Data not readily available; however, similar compounds typically exhibit moderate melting points.
  • Solubility : Soluble in organic solvents; specific solubility data would require empirical testing.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity of these compounds.

Case Study

A study published in Molecules demonstrated that a related pyrimidine derivative exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 and HeLa. The structure-activity relationship (SAR) analysis suggested that the presence of halogen substituents was crucial for enhancing biological activity .

Antimicrobial Properties

Compounds containing sulfanyl groups have been reported to possess antimicrobial activities. The sulfanyl moiety can interact with microbial enzymes, inhibiting their function and leading to cell death.

Case Study

Research highlighted in Frontiers in Microbiology showed that thiazole and pyrimidine derivatives demonstrated strong antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of key enzymes such as cyclooxygenase (COX) is a promising area for these compounds.

Case Study

In a study on novel pyrimidine derivatives, compounds were found to significantly reduce inflammation markers in vitro by inhibiting COX enzymes. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate starting materials such as 2-chlorobenzyl sulfide and 2,6-dimethylphenylamine under acidic or basic conditions.
  • Cyclization Techniques : Employing cyclization reactions to form the pyrimidine ring from suitable precursors.
  • Functional Group Modifications : Post-synthesis modifications can introduce desired functional groups to enhance biological activity.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Carboxamide Derivatives

(a) 5-chloro-N-(4-{[(2,6-dimethylpyrimidin-4-yl)sulfamoyl}phenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (CAS: 838813-98-2)
  • Key Differences :
    • Ethylsulfanyl group at position 2 (vs. 2-chlorobenzylsulfanyl in the main compound).
    • Sulfamoylphenyl substituent (vs. N-(2,6-dimethylphenyl) carboxamide).
  • Molecular Weight : ~421.9 g/mol (vs. 418.3 g/mol for the main compound).
  • The sulfamoyl group introduces hydrogen-bonding capacity, which may influence pharmacokinetics .
(b) 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide (CAS: 874146-83-5)
  • Key Differences :
    • 2-Fluorobenzylsulfanyl group (vs. 2-chlorobenzylsulfanyl).
    • 4-Methoxybenzyl carboxamide (vs. N-(2,6-dimethylphenyl)).
  • Molecular Weight : 417.88 g/mol (slightly lower than the main compound).
  • Implications: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.

N-(2,6-Dimethylphenyl) Analogues in Agrochemicals

Several herbicides share the N-(2,6-dimethylphenyl) motif, though their cores differ:

Compound Core Structure Key Substituents Use
Metazachlor Chloroacetamide Pyrazolylmethyl group Herbicide
Metalaxyl Alanine ester Methoxyacetyl group Fungicide
Main Compound Chloropyrimidine carboxamide 2-Chlorobenzylsulfanyl Undisclosed
  • Structural Insights : The main compound’s pyrimidine core distinguishes it from acetamide-based agrochemicals. The 2-chlorobenzylsulfanyl group introduces a rigid aromatic moiety absent in metalaxyl or metazachlor, possibly influencing target specificity .

Pyrimidine Derivatives with Varied Substituents

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid
  • Key Differences: Carboxylic acid at position 5 (vs. carboxamide in the main compound). Trifluoromethylanilino group at position 4.
  • Implications : The carboxylic acid enhances hydrophilicity, favoring ionic interactions in biological systems. The trifluoromethyl group improves resistance to oxidative metabolism, a feature absent in the main compound .

Data Table: Structural and Molecular Comparison

Compound (CAS) Substituent at Position 2 Carboxamide Group Molecular Weight (g/mol) Key Functional Attributes
901660-15-9 (Main Compound) 2-Chlorobenzylsulfanyl N-(2,6-dimethylphenyl) 418.3 High lipophilicity, aromatic bulk
838813-98-2 Ethylsulfanyl Sulfamoylphenyl ~421.9 Enhanced solubility, H-bonding
874146-83-5 2-Fluorobenzylsulfanyl N-(4-methoxybenzyl) 417.88 Metabolic stability, polarity
Metazachlor Pyrazolylmethyl Chloroacetamide ~278.1 Herbicidal activity

Research Findings and Implications

  • Steric Considerations : The 2,6-dimethylphenyl group in the main compound introduces significant steric hindrance, which may limit interaction with flat binding pockets compared to smaller substituents like methoxy .
  • Synthetic Pathways : Analogues in and suggest that nucleophilic substitution and condensation reactions are feasible for modifying the pyrimidine core, though regioselectivity must be carefully controlled .

Biological Activity

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group, a chlorobenzyl sulfanyl moiety, and a dimethylphenyl group. Its chemical formula is C16H15Cl2N2OSC_{16}H_{15}Cl_2N_2OS with a molecular weight of approximately 350.27 g/mol.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Inhibition of Viral Replication : Analogues of pyrimidine derivatives have shown effectiveness against viruses by targeting viral DNA replication processes. For example, certain derivatives have been reported to inhibit human adenovirus (HAdV) replication with selectivity indexes greater than 100 and low cytotoxicity levels .
  • Anticancer Activity : Some studies suggest that compounds with similar functionalities can induce apoptosis in cancer cells by interacting with specific cellular pathways. The structural components such as the chlorobenzyl sulfanyl group may enhance cytotoxic effects against various cancer cell lines.

Biological Activity Overview

Activity Type Target IC50 (μM) Selectivity Index Reference
AntiviralHAdV0.27>100
AnticancerVarious<10Not specified

Case Studies

  • Antiviral Efficacy Against HAdV : In a study focusing on novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, it was found that certain derivatives exhibited significant antiviral activity against HAdV, with one compound showing an IC50 value of 0.27 μM and a selectivity index exceeding 100 compared to the lead compound niclosamide .
  • Cytotoxicity in Cancer Cells : A series of pyrimidine derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that compounds similar to 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide exhibited IC50 values lower than 10 μM against several cancer types, suggesting potent anticancer properties .
  • Mechanistic Studies : Preliminary mechanistic studies have suggested that compounds derived from this class might interfere with the viral life cycle at multiple stages, including DNA replication and late-stage assembly processes .

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